Hydroxymethylsarcosine

Description

Contextualization as a Multifunctional Chemical Entity

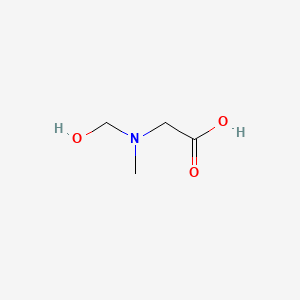

Hydroxymethylsarcosine, with the chemical formula C4H9NO3, is a molecule that possesses three distinct functional groups: a carboxylic acid, a tertiary amine (due to the N-methyl and N-hydroxymethyl substitutions), and a primary alcohol. nih.gov This trifunctional nature is the cornerstone of its utility in chemical synthesis, allowing for a variety of selective chemical modifications. The presence of both a nucleophilic amine and a carboxylic acid group gives it characteristics of an amino acid, while the hydroxymethyl group provides a site for further derivatization, such as esterification or oxidation.

The spatial arrangement of these functional groups within a relatively small molecular framework allows for the construction of intricate molecular architectures. Its structure is achiral, meaning it does not have a non-superimposable mirror image. nih.gov This can be an advantage in certain synthetic applications where the introduction of chirality is not desired or is controlled by other means.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol nih.gov |

| IUPAC Name | 2-[hydroxymethyl(methyl)amino]acetic acid nih.gov |

| CAS Number | 15826-50-3 nih.gov |

Significance in Synthetic Transformations and Molecular Design

The true value of this compound lies in its application in synthetic organic chemistry. It serves as a versatile precursor in a multitude of reactions, enabling the construction of more complex molecular frameworks. The field of organic synthesis focuses on the construction of organic compounds, often through multi-step processes. wikipedia.org Chemists devise synthetic routes, sometimes using retrosynthetic analysis to work backward from a target molecule to simpler, commercially available starting materials. youtube.com

This compound's utility is particularly evident in the synthesis of heterocyclic compounds and peptidomimetics. For instance, it can be used in 1,3-dipolar cycloaddition reactions. figshare.com In one reported synthesis, a glycine-based ylide is generated from bis(hydroxymethyl)glycine, which then reacts to form chlorin (B1196114) derivatives. figshare.com This highlights how the core structure of this compound can be manipulated to create complex cyclic systems.

Furthermore, its structure is relevant in the context of nitrosamine (B1359907) formation. As a secondary amine derivative, it can react with nitrosating agents. europa.eu It is also considered a formaldehyde (B43269) donor, which can catalyze its own nitrosation. europa.eueuropa.eu This reactivity is a key consideration in its handling and application in various chemical environments.

Molecular design is an iterative process of designing, synthesizing, and testing new molecules with desired properties. arxiv.org this compound's multifunctional nature makes it an attractive component in diversity-oriented synthesis (DOS), an approach that aims to create a wide range of different molecular structures for screening against biological targets or for materials science applications. organic-chemistry.org

Historical and Current Research Trajectories

While early research on this compound was likely focused on its basic chemical properties and synthesis, more recent studies have explored its application in more complex synthetic endeavors. Its inclusion in patent literature points to its use in the combinatorial synthesis of biologically active compounds. justia.com

Current research continues to leverage the unique reactivity of this compound. For example, recent studies have demonstrated its use in the one-pot synthesis of chlorin derivatives through a divergent ylide reaction. figshare.com This work showcases the ability to control the reaction pathways of this compound-derived intermediates to produce multiple, structurally distinct products from a single starting material. figshare.com The development of new synthetic methodologies, such as stereoselective catalytic transformations, further expands the potential applications of molecules like this compound in creating chiral compounds with specific biological activities. rsc.org The ongoing exploration of its reactivity in various chemical transformations ensures that this compound will remain a valuable tool for chemists engaged in the design and synthesis of novel molecules.

Structure

3D Structure

Properties

CAS No. |

15826-50-3 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

2-[hydroxymethyl(methyl)amino]acetic acid |

InChI |

InChI=1S/C4H9NO3/c1-5(3-6)2-4(7)8/h6H,2-3H2,1H3,(H,7,8) |

InChI Key |

GBHSCKFAHCEEAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

De Novo Synthesis Routes and Strategies for Hydroxymethylsarcosine

The de novo synthesis of complex molecules from simple, readily available precursors is a cornerstone of organic chemistry. wikipedia.org For this compound, a primary synthetic route involves the direct reaction of sarcosine (B1681465) with formaldehyde (B43269). This reaction, a form of N-alkylation, proceeds via the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbonyl carbon of formaldehyde. The reaction is typically carried out in an aqueous medium, and the equilibrium can be influenced by factors such as pH and temperature.

Alternative strategies can be envisaged, drawing from general methodologies for the synthesis of N-hydroxyalkylated amino acids. One such approach could involve the controlled reduction of a suitable precursor, such as an N-formylsarcosine derivative. Furthermore, enzymatic or chemoenzymatic strategies, while less documented specifically for this compound, represent a promising avenue for its stereoselective synthesis, should chiral variants be desired. The principles of de novo biosynthesis, which construct complex molecules in a stepwise manner within a biological system, can also provide inspiration for novel synthetic pathways in the laboratory. nih.govrsc.org

Reaction Mechanisms Involving this compound as a Formaldehyde Donor

This compound can be considered a stable adduct of formaldehyde and sarcosine. Under certain conditions, it can release formaldehyde, making it a useful formaldehyde donor in various chemical transformations. This reactivity is central to its involvement in processes such as nitrosation catalysis.

Nitrosation Catalysis and N-Nitroso Compound Formation Mechanisms

The formation of N-nitroso compounds, often potent carcinogens, from the reaction of secondary or tertiary amines with nitrosating agents like nitrous acid is a significant area of study. semanticscholar.orgnih.govnih.govwho.int This reaction is known to be catalyzed by various species, including formaldehyde. This compound, by acting as a source of formaldehyde, can facilitate the nitrosation of other amines.

The mechanism of formaldehyde-catalyzed nitrosation involves the initial reaction of the amine with formaldehyde to form a hydroxymethyl derivative, analogous to this compound itself. This intermediate is then more susceptible to nitrosation than the parent amine. The presence of this compound in a reaction mixture can therefore accelerate the formation of N-nitrosamines from other amine substrates. ccsnorway.com The kinetics of N-nitroso compound formation are complex and can be influenced by a multitude of factors, including pH, temperature, and the presence of catalysts or inhibitors. nih.govpatsnap.com

Radical Cation Mechanisms in Related Tertiary Amines

The functionalization of the α-C–H bond in tertiary amines is a key transformation in organic synthesis. nih.gov Understanding the energetics of these bonds is crucial for predicting reactivity and elucidating reaction mechanisms. While this compound is a secondary amine derivative, the principles governing the reactivity of tertiary amines provide valuable insights into its potential transformations.

One important mechanistic pathway for the oxidation of tertiary amines involves the formation of a radical cation via single electron transfer. nih.gov This radical cation can then undergo further reactions, such as deprotonation or hydrogen atom transfer, leading to the formation of an iminium ion. The feasibility of these pathways is dictated by thermodynamic parameters such as bond dissociation energies and oxidation potentials. nih.gov Although not extensively studied for this compound itself, it is plausible that under appropriate oxidative conditions, it could undergo similar radical cation-mediated transformations, influencing its role as a formaldehyde donor or leading to other reaction pathways.

Ylide-Mediated Reactions Utilizing this compound

Ylides are neutral molecules containing a negatively charged atom (usually a carbanion) directly attached to a positively charged heteroatom (such as nitrogen, phosphorus, or sulfur). libretexts.org Azomethine ylides, which feature a C-N-C structure, are particularly valuable intermediates in the synthesis of nitrogen-containing heterocycles through 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org

Formation and Reactivity of N-(hydroxymethyl)-N-methelenemethanideaminium Ylide

This compound can serve as a precursor to a specific azomethine ylide, the N-(hydroxymethyl)-N-methelenemethanideaminium ylide. This ylide can be generated in situ through a decarboxylative condensation pathway. The process is believed to involve the initial formation of an iminium ion from this compound, which then undergoes decarboxylation to yield the 1,3-dipole. The presence of the hydroxymethyl group can influence the stability and reactivity of the resulting ylide. The formation of ylides is a key step in various organic reactions, including the Wittig reaction. organic-chemistry.org

Divergent 1,3-Dipolar Cycloaddition Reactions in Complex Molecular Synthesis

Once formed, the N-(hydroxymethyl)-N-methelenemethanideaminium ylide can participate in 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles. mdpi.com These reactions are powerful tools for the construction of five-membered heterocyclic rings, such as pyrrolidines and oxazolidines. nih.govnih.gov The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital interactions between the ylide and the dipolarophile.

The versatility of this approach allows for the synthesis of complex molecular architectures, including spirocyclic systems, which are prevalent in many natural products and pharmaceutically active compounds. researchgate.net The ability to generate the azomethine ylide from a stable and readily accessible precursor like this compound enhances the utility of this methodology in synthetic organic chemistry.

Below is a table summarizing the key reactions and intermediates discussed:

| Section | Starting Material | Key Intermediate/Process | Product/Application |

| 2.1. | Sarcosine, Formaldehyde | N-alkylation | This compound |

| 2.2.1. | Amine, Nitrosating Agent | Formaldehyde-catalyzed nitrosation | N-Nitroso compounds |

| 2.2.2. | Tertiary Amine | Radical cation formation | Iminium ion, α-functionalized amines |

| 2.3.1. | This compound | Decarboxylative condensation | N-(hydroxymethyl)-N-methelenemethanideaminium ylide |

| 2.3.2. | Azomethine Ylide, Dipolarophile | 1,3-Dipolar cycloaddition | Pyrrolidines, Oxazolidines, Spiroheterocycles |

Integration into Combinatorial Organic Synthesis

Precursor Role in Peptide and Peptidomimetic Libraries

This compound is a valuable precursor for the synthesis of peptide and peptidomimetic libraries. Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. As an N-substituted derivative of glycine (B1666218), this compound can be incorporated into peptide-like chains to create "peptoids."

The synthesis of peptidomimetic libraries using this compound can be efficiently carried out using solid-phase synthesis techniques. This approach allows for the sequential addition of building blocks to a growing chain attached to a solid support, facilitating purification and automation. The general strategy involves the coupling of the carboxylic acid of an incoming building block with the secondary amine of the resin-bound this compound, or vice versa. The hydroxymethyl group can be protected during chain assembly and later deprotected for further diversification.

A hypothetical peptidomimetic library derived from this compound could be constructed by varying the building blocks at different positions. The table below illustrates a small combinatorial library design based on a this compound core.

| Position 1 (R1) | Position 2 (this compound) | Position 3 (R2) |

| Alanine | This compound | Leucine |

| Valine | This compound | Phenylalanine |

| Glycine | This compound | Tryptophan |

| Proline | This compound | Methionine |

This table illustrates a simplified example of a combinatorial library where R1 and R2 represent variable amino acid residues attached to a central this compound unit.

The resulting library of peptidomimetics can then be screened for biological activity, such as binding to a specific protein target. The structural diversity introduced by the different R groups, combined with the unique conformational influence of the N-hydroxymethyl group, increases the probability of discovering lead compounds for drug development.

Application in Macrocyclization Strategies for Biologically Relevant Scaffolds

Macrocycles, cyclic molecules with large rings, are of significant interest in medicinal chemistry due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.gov this compound can be a key component in the synthesis of macrocyclic scaffolds, particularly those with peptide-like features. Its bifunctional nature (amine and carboxylic acid) allows it to be incorporated into a linear precursor that can subsequently undergo an intramolecular cyclization reaction to form a macrocycle. rsc.org

Several macrocyclization strategies can be employed that are compatible with the inclusion of this compound. The choice of strategy depends on the desired ring size, the nature of the other building blocks in the linear precursor, and the desired point of cyclization.

Common Macrocyclization Strategies Applicable to this compound-Containing Precursors:

| Cyclization Strategy | Description | Potential Role of this compound |

| Macrolactamization | Formation of an amide bond between a terminal amine and a terminal carboxylic acid of the linear precursor. nih.gov | The carboxylic acid or the secondary amine of this compound can participate in the amide bond formation to close the ring. |

| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond between two terminal alkene functionalities in the linear precursor. nih.gov | The hydroxymethyl group can be modified to introduce a terminal alkene, which can then participate in the RCM reaction. |

| Click Chemistry | Cyclization via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. | The hydroxymethyl group can be converted to an azide (B81097) or an alkyne to facilitate the "click" reaction for macrocyclization. |

| Thioether Formation | Cyclization through the reaction of a thiol with an electrophile, such as an alkyl halide. | The hydroxymethyl group can be converted into a leaving group (e.g., a tosylate) to react with a thiol from another residue in the precursor. |

The presence of the hydroxymethyl group on the sarcosine nitrogen offers a unique handle for both macrocyclization and further functionalization of the resulting macrocycle. This allows for the creation of diverse libraries of macrocyclic compounds with varying ring sizes, conformations, and appended functionalities, increasing the potential for identifying molecules with desired biological activities. The conformational constraint imposed by the macrocyclic structure, combined with the structural features of this compound, can lead to potent and selective inhibitors of biological targets. rsc.org

Biochemical Interactions and Metabolic Intermediacy Research

Role as a Formaldehyde-Releasing Agent in Biochemical Contexts

Hydroxymethylsarcosine is recognized as a formaldehyde-releasing agent, or a "formaldehyde donor." europa.eueuropa.eucir-safety.org This class of chemical compounds slowly decomposes to release small amounts of formaldehyde (B43269), which acts as a preservative by inhibiting microbial growth. safecosmetics.orgcosmileeurope.eu This mechanism is utilized in various applications, including cosmetics, to extend product shelf life. safecosmetics.orgnih.gov

The process of formaldehyde release is typically understood as a reversible chemical equilibrium. In the case of this compound, it is synthesized from sarcosine (B1681465) (N-methylglycine) and formaldehyde. In an aqueous environment, the compound can decompose back into its constituent parts, sarcosine and formaldehyde. This slow release is critical to its function as a preservative.

A chemically similar compound, sodium hydroxymethylglycinate, is synthesized by reacting the amino acid glycine (B1666218) with formaldehyde, followed by neutralization with sodium hydroxide. specialchem.com Its function as a preservative is also dependent on the slow release of formaldehyde. safecosmetics.orgspecialchem.compaiskincare.ie The presence of formaldehyde has been linked to contact dermatitis in individuals with sensitivities. paiskincare.ie

The table below lists several compounds known for their function as formaldehyde-releasing preservatives in various products.

| Formaldehyde-Releasing Agent | Common Applications |

| DMDM hydantoin | Cosmetics, lotions, sunscreens |

| Quaternium-15 | Shampoos, lotions, mascara |

| Diazolidinyl urea | Shampoos, conditioners, lotions |

| Imidazolidinyl urea | Cosmetics |

| Sodium hydroxymethylglycinate | Shampoos, moisturizers, conditioners |

| Bromopol | Cosmetics |

| This compound | Biocidal applications, potential for nitrosation catalysis |

This table is generated based on information from multiple sources. europa.eueuropa.eucir-safety.orgsafecosmetics.orgnih.gov

Potential as a Substrate or Co-factor in Enzymatic Reactions

Research into the specific role of this compound as a direct substrate or co-factor in enzymatic reactions is limited. However, the metabolic pathways of its parent compound, sarcosine, are well-documented and involve specific enzymes for which sarcosine is a substrate.

The primary enzymes involved in sarcosine metabolism are sarcosine dehydrogenase and dimethylglycine dehydrogenase. nih.gov

Sarcosine dehydrogenase (EC 1.5.8.3) catalyzes the oxidative demethylation of sarcosine to yield glycine. wikipedia.orgwikipedia.org

Dimethylglycine dehydrogenase (EC 1.5.8.4) catalyzes the oxidative demethylation of dimethylglycine to produce sarcosine. nih.gov

For sarcosine dehydrogenase, the kinetics follow a standard Michaelis-Menten model when sarcosine is the substrate, with a reported Kₘ of 0.5 mM. nih.gov While sarcosine is the natural substrate, these enzymes can interact with other similar molecules. For instance, methoxyacetic acid acts as a competitive inhibitor of sarcosine dehydrogenase. nih.gov Given its structure as a sarcosine derivative, it is plausible that this compound could interact with these enzymes, potentially as a substrate or an inhibitor, though specific studies confirming such interactions are not prevalent in the literature.

Interplay with Amino Acid Metabolism Pathways (Sarcosine Derivatives)

This compound is structurally a derivative of sarcosine (N-methylglycine) and is therefore closely related to the one-carbon metabolism pathway involving glycine and sarcosine. wikipedia.org This pathway is crucial for the synthesis and degradation of these amino acids and the transfer of one-carbon units.

The core of this pathway involves the interconversion of dimethylglycine, sarcosine, and glycine.

Dimethylglycine is demethylated to sarcosine by dimethylglycine dehydrogenase. nih.gov

Sarcosine is subsequently demethylated to glycine by sarcosine dehydrogenase. wikipedia.orgwikipedia.org

The demethylation reactions catalyzed by both dehydrogenases can result in the formation of formaldehyde. nih.govwikipedia.org In the presence of tetrahydrofolate, this one-carbon unit is transferred to form 5,10-methylenetetrahydrofolate, a key coenzyme in various biosynthetic pathways. wikipedia.org However, in the absence of tetrahydrofolate, free formaldehyde is produced. nih.govwikipedia.org

As a hydroxymethyl derivative of sarcosine, this compound contains a formaldehyde moiety. Its introduction into a biological system could potentially influence this pathway. It could be metabolized to release formaldehyde and sarcosine, with the latter then entering its established metabolic cascade to be converted into glycine.

| Enzyme | Reaction | Substrate(s) | Product(s) |

| Dimethylglycine Dehydrogenase | Oxidative Demethylation | Dimethylglycine, H₂O | Sarcosine, Formaldehyde |

| Sarcosine Dehydrogenase | Oxidative Demethylation | Sarcosine, H₂O | Glycine, Formaldehyde |

| Glycine N-methyltransferase | Methylation | Glycine, S-adenosylmethionine | Sarcosine, S-adenosylhomocysteine |

This table summarizes key enzymatic reactions in the sarcosine metabolic pathway. nih.govwikipedia.orgwikipedia.org

Investigations into Biotransformation Pathways of this compound

Specific studies detailing the complete biotransformation pathways of this compound are not extensively documented. However, based on its chemical structure and known biochemical reactions of related compounds, several potential pathways can be inferred.

Hydrolysis: A primary biotransformation pathway is likely the hydrolysis of this compound back to sarcosine and formaldehyde. This chemical decomposition is the basis for its role as a formaldehyde-releasing agent.

Nitrosation: Research has indicated that this compound, as a formaldehyde donor, can potentially catalyze its own nitrosation to form N-nitroso compounds. europa.eueuropa.eu This transformation is a significant consideration in contexts where secondary amines and nitrosating agents may be present.

Metabolism of Sarcosine: Following its hydrolysis, the resulting sarcosine would undergo biotransformation via its known metabolic pathway, primarily through the action of sarcosine dehydrogenase to form glycine. wikipedia.org

Based on these points, a potential biotransformation sequence for this compound can be outlined.

| Transformation Pathway | Description | Potential Reactants | Resulting Products |

| Hydrolysis | Non-enzymatic or enzymatic cleavage of the hydroxymethyl group. | This compound, Water | Sarcosine, Formaldehyde |

| Nitrosation | Reaction with nitrosating agents, potentially self-catalyzed. | This compound, Nitrosating Agent | N-nitroso compounds |

| Oxidative Demethylation | Following hydrolysis to sarcosine, this enzymatic step removes the methyl group. | Sarcosine, Water | Glycine, Formaldehyde |

This table outlines plausible biotransformation pathways for this compound based on its chemical properties and the metabolism of its parent compound.

Structural Biology and Computational Chemistry of Hydroxymethylsarcosine and Its Adducts

Elucidation of Molecular Structures of Hydroxymethylsarcosine Derivatives

Determining the precise molecular architecture of this compound derivatives is achieved through several advanced analytical techniques, each offering unique insights into the molecule's static structure and dynamic behavior in different environments.

Studies on related N-methylated amino acids, such as sarcosine (B1681465), have successfully employed X-ray diffraction to analyze their crystal structures. nih.gov For instance, the crystal structure of a sarcosine-maleic acid complex was determined to be monoclinic, belonging to the C2/c space group. researchgate.net Such analyses provide crucial data on intermolecular interactions, like hydrogen bonding, which dictate how the molecules pack together. researchgate.netresearchgate.net This information is vital for understanding the solid-state properties of these compounds and serves as a foundational reference for computational modeling. researchgate.net

Table 1: Example Crystallographic Data for a Sarcosine Complex

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Defines the basic geometry of the unit cell. researchgate.net |

| Space Group | C2/c | Describes the symmetry elements within the crystal. researchgate.net |

| Key Interactions | N-H⋯O and O-H⋯O Hydrogen Bonds | Reveals the primary forces governing crystal packing. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution, providing a view of their behavior in a more biologically relevant environment than a crystal. nih.govcopernicus.org Techniques like 1D and 2D NMR are used to assign the signals of all protons and carbons in this compound derivatives. nih.gov

NMR is particularly powerful for conformational analysis, as it can reveal the most stable shapes (conformers) a molecule adopts in solution and the energy barriers to rotation around its chemical bonds. copernicus.orgmdpi.com For instance, studies on N-acetylsarcosine have used oxygen-17 NMR to investigate the cis/trans isomers around the amide bond. acs.org Furthermore, NMR can be used to study binding interactions. When a this compound derivative binds to a larger molecule, changes in the NMR signals (chemical shifts) of its atoms can be observed. nih.gov This allows for the precise mapping of the binding interface and provides information on the strength of the interaction. nih.govnih.gov

Table 2: Application of NMR Techniques in Structural Analysis

| NMR Experiment | Information Obtained | Relevance to this compound |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows which protons are coupled (connected through bonds). nih.gov | Helps in assigning signals to specific protons in the molecule's structure. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, regardless of bonding. nih.gov | Crucial for determining the 3D shape (conformation) of the molecule in solution. |

| Chemical Shift Titration | Monitors changes in proton/carbon signals upon addition of a binding partner. nih.gov | Used to identify the atoms involved in binding and to quantify binding affinity. |

While X-ray crystallography and NMR are ideal for studying small molecules or their complexes with moderately sized partners, cryo-electron microscopy (cryo-EM) excels at determining the structure of very large macromolecular assemblies. nih.gov This technique would be applied to study adducts where a this compound derivative is bound to a large biological target, such as a ribosome or a multi-protein complex. nih.govnih.gov

In a typical cryo-EM experiment, the large complex is flash-frozen in a thin layer of ice, and its structure is determined by averaging images from thousands of individual particles. nih.gov This approach can reveal how the binding of a small molecule, like a this compound adduct, induces conformational changes across a large assembly. It provides critical insights into the mechanism of action for derivatives designed to interact with large cellular machinery. nih.govnih.gov

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, often employing Density Functional Theory (DFT), are computational methods used to model the electronic structure of molecules. nih.govresearchgate.net These calculations are essential for understanding chemical reactions at a molecular level by mapping out the entire reaction pathway, including short-lived and unstable structures that are difficult or impossible to observe experimentally. nih.govrsc.org

For this compound, these methods can be used to calculate the geometries and energies of reaction intermediates and transition states involved in its synthesis or metabolic degradation. researchgate.netnih.gov By determining the activation energy—the energy barrier that must be overcome for a reaction to occur—researchers can predict reaction rates and identify the most likely mechanism. nih.gov For example, quantum mechanics/molecular mechanics (QM/MM) methods have been used to elucidate the reaction mechanism of the related enzyme sarcosine oxidase, identifying the most energetically favorable reaction pathway. researchgate.net These theoretical analyses provide a detailed understanding of reactivity and can guide the design of new synthetic routes or more stable derivatives. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interaction Profiling

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's laws of motion for a system, MD simulations can model the flexibility of a this compound derivative and its interactions with surrounding molecules, such as water or a protein binding partner. nih.govrsc.org

These simulations are invaluable for exploring the conformational landscape of a molecule, revealing the different shapes it can adopt and how frequently it transitions between them. rsc.org When studying an adduct, MD can profile the specific interactions—such as hydrogen bonds or van der Waals forces—that stabilize the complex. researchgate.net This provides a dynamic view that complements the static pictures from crystallography or the solution-averaged data from NMR. rsc.orgrsc.org

Structural Insights into Derivatized Products (e.g., Chlorin (B1196114) Derivatives, Peptidomimetics)

The structural principles of this compound can be extended to the design of more complex derivatives with specific functions.

Chlorin Derivatives: Chlorins are a class of photosensitizing molecules, related to the active component of chlorophyll, used in applications like photodynamic therapy. Attaching a this compound moiety to a chlorin scaffold could modify its solubility, cell permeability, and targeting capabilities. Structural analysis would be critical to understand how the addition of the this compound group affects the planarity of the chlorin ring and its electronic properties, which are crucial for its photosensitizing activity.

Peptidomimetics: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability or oral bioavailability. wikipedia.org this compound, as an N-substituted amino acid, can be incorporated into peptide-like chains to introduce conformational constraints and resist degradation by proteases. nih.gov Structural studies using NMR and computational modeling would be essential to verify that the resulting peptidomimetic adopts the desired three-dimensional shape to effectively mimic the original peptide's binding to its target. wikipedia.orgnih.gov

Development and Characterization of Novel Hydroxymethylsarcosine Derivatives

Synthesis of Chlorin (B1196114) Derivatives via Hydroxymethylsarcosine Ylide Chemistry

The synthesis of chlorins, a class of porphyrin derivatives with a reduced pyrrole ring, is of significant interest due to their unique photophysical properties, which are exploited in applications such as photodynamic therapy (PDT). figshare.comnih.gov A key strategy for creating stable synthetic chlorins involves the 1,3-dipolar cycloaddition of an azomethine ylide onto a porphyrin scaffold. researchgate.net

This compound is a precursor to a reactive azomethine ylide used in this context. Research has demonstrated the use of a related glycine-based N-(hydroxymethyl)-N-methelenemethanideaminium ylide, which can produce the same N-methyl chlorin product as a sarcosine-derived ylide. figshare.comnih.gov This ylide is typically generated in situ. The mechanism involves the formation of bis(hydroxymethyl)glycine, which subsequently undergoes dehydration and decarboxylation. figshare.com

The generated ylide then reacts with a porphyrin, such as 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-porphyrin (TPPF20), in a 1,3-dipolar cycloaddition reaction. figshare.com This process is highly controllable, allowing for a divergent synthesis pathway that can yield several distinct chlorin derivatives from a single reaction. The initial cycloaddition forms a key N-(hydroxymethyl)-17,18-pyrrolidinyl-chlorin intermediate. nih.gov From this intermediate, different products can be obtained depending on the subsequent reaction conditions. figshare.comnih.gov For instance, deformylation leads to a (17,18-pyrrolidinyl)-chlorin, while a Cannizzaro-type reaction can yield the N-methyl chlorin. figshare.com This methodology provides a facile route to stable chlorin scaffolds with fused pyrrolidine rings.

Table 1: Products of Divergent Ylide Cycloaddition with TPPF20

| Precursor Ylide | Key Intermediate | Reaction Condition | Final Product | Reference |

|---|---|---|---|---|

| N-(hydroxymethyl)-N-methelenemethanideaminium | N-(hydroxymethyl)-17,18-pyrrolidinyl-chlorin | Deformylation | (17,18-Pyrrolidinyl)-chlorin | figshare.comnih.gov |

| N-(hydroxymethyl)-N-methelenemethanideaminium | N-(hydroxymethyl)-17,18-pyrrolidinyl-chlorin | Cannizzaro-type reaction | N-methyl-17,18-pyrrolidinyl-chlorin | figshare.comnih.gov |

Design and Creation of Peptidomimetic Analogues Containing this compound Moieties

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govlongdom.org A common strategy in peptidomimetic design is the incorporation of non-natural or modified amino acids to introduce conformational constraints and novel functionalities. nih.gov

This compound is an attractive building block for creating peptidomimetic analogues. As an N-substituted amino acid, its incorporation into a peptide chain inherently restricts the conformational freedom of the peptide backbone, a key technique for improving receptor affinity and selectivity. The N-methyl group of the sarcosine (B1681465) backbone can influence local conformation and prevent the formation of hydrogen bonds, thereby disrupting secondary structures like α-helices and β-sheets, while also providing resistance to proteases. nih.gov

The hydroxymethyl group offers an additional advantage by providing a site for further chemical modification or for forming specific interactions with biological targets. This hydroxyl moiety can act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity. The design of peptidomimetics containing this compound moieties thus allows for the creation of analogues with tailored structural and functional properties, making them promising candidates for drug discovery. longdom.orgnih.gov

Functionalization Strategies for Modulating Reactivity and Specificity

A key advantage of the synthetic routes utilizing this compound is the potential for subsequent functionalization of the resulting derivatives. This allows for the fine-tuning of their chemical reactivity and biological specificity. In the case of the chlorin derivatives synthesized via ylide chemistry, the resulting fused pyrrolidine ring offers a prime site for modification. figshare.com

Furthermore, conjugating hydrophilic or targeting ligands can enhance the specificity of these derivatives. For instance, attaching sugar molecules could improve water solubility and target specific cell surface receptors, a common strategy in developing targeted therapies. These late-stage functionalization strategies are powerful tools for converting a core scaffold into a diverse library of compounds with modulated reactivity and specificity, expanding their potential applications in medicinal chemistry and materials science. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives in Academic Models

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of novel compounds by systematically modifying their chemical structure and evaluating the effects of these changes. nih.govresearchgate.net For derivatives of this compound, such as the synthesized chlorins, SAR studies provide critical insights into the molecular features required for their function.

In the context of chlorin-based photosensitizers, SAR studies often focus on how different substituents on the macrocycle affect photophysical properties and biological efficacy. nih.gov Key parameters investigated include singlet oxygen quantum yield, cellular uptake, and phototoxicity in cancer cell lines.

By creating a series of analogues with varied functional groups attached to the chlorin core (as described in section 5.3), researchers can establish clear relationships between structure and activity. For example, the addition of electron-withdrawing or electron-donating groups to the porphyrin ring can alter the energy levels of the molecule, thereby influencing its absorption spectrum and photosensitizing efficiency. nih.gov Similarly, modifying the lipophilicity of the molecule by adding aliphatic chains or polar groups can significantly impact its ability to cross cell membranes and localize in specific organelles. These systematic studies are fundamental to the rational design of more effective agents for applications like PDT. nih.govmdpi.com

Table 2: Illustrative SAR Data for Functionalized Chlorin Derivatives

| Derivative | Modification at exocyclic N | Lipophilicity (LogP) | Relative Singlet Oxygen Yield | Relative Cellular Uptake |

|---|---|---|---|---|

| Chlorin A | -H | 1.2 | 1.0 | 1.0 |

| Chlorin B | -CH3 | 1.5 | 1.1 | 1.3 |

| Chlorin C | -COCH3 | 0.9 | 0.9 | 0.8 |

| Chlorin D | -(CH2)2OH | 0.7 | 1.0 | 1.5 |

Note: Data in this table is illustrative and intended to represent typical trends observed in SAR studies.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Hydroxymethylsarcosine and its Metabolites/Derivatives

Chromatography is a cornerstone for isolating this compound from complex biological or chemical matrices, enabling its accurate measurement and further characterization. The choice between liquid and gas chromatography hinges on the analyte's properties and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. thermofisher.commerckmillipore.com Given that this compound is an amino acid derivative, reversed-phase HPLC is a common approach. nih.gov The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. researchgate.netscienceopen.com

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may offer limited sensitivity. To overcome this, several strategies can be employed:

Pre-column or Post-column Derivatization: This is a common approach to enhance the detectability of amino acids and their derivatives. nih.gov Derivatizing this compound with a reagent that introduces a fluorescent or highly UV-absorbent moiety can significantly lower the limit of detection.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is suitable for detecting compounds like this compound that lack a UV chromophore.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, and has become the gold standard for the analysis of such compounds in complex mixtures. nih.govnih.gov

A typical HPLC method for a related compound, sarcosine (B1681465), involves derivatization followed by fluorescence detection, achieving detection limits in the nanomolar range. nih.gov Similar approaches are directly applicable to this compound.

Table 1: Comparison of HPLC Detection Modes for this compound Analysis

| Detection Mode | Principle | Advantages for this compound | Disadvantages for this compound |

|---|---|---|---|

| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Simple, robust, and widely available. scienceopen.com | Low sensitivity due to the lack of a strong chromophore. |

| Fluorescence | Measures the light emitted by a fluorescent derivative of the analyte. | High sensitivity and selectivity. nih.gov | Requires a derivatization step. |

| ELSD | Measures light scattered by analyte particles after solvent evaporation. | Universal detection, not dependent on optical properties. | Lower sensitivity compared to MS and fluorescence; not suitable for volatile mobile phases. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analyte molecules. | High sensitivity, high selectivity, and provides structural information. nih.govnih.gov | Higher cost and complexity of the instrumentation. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. emerypharma.comfishersci.com Direct analysis of this compound by GC is not feasible due to its low volatility and thermal lability. Therefore, derivatization is a mandatory step to convert it into a more volatile and stable compound suitable for GC analysis. nih.gov Common derivatization strategies include silylation or esterification, which block the polar functional groups (carboxyl and hydroxyl groups). researchgate.net

Once derivatized, the compound can be separated on a capillary GC column and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). labcompare.commdpi.com GC-MS provides both retention time and mass spectral data, which allows for confident identification and quantification of the analyte. chromatographyonline.com This technique is particularly useful for analyzing this compound in the context of metabolic studies where its conversion to other volatile metabolites might be of interest. A novel derivatization method for the separation of sarcosine from its isomer using GC-MS has been developed, highlighting the potential for specific and sensitive analysis of related compounds. researchgate.net

Mass Spectrometry (MS) for Identification and Quantitative Analysis in Complex Mixtures

Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, offering unparalleled sensitivity and selectivity. sigmaaldrich.com It functions by measuring the mass-to-charge ratio (m/z) of ions. youtube.comyoutube.com When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it allows for the confident identification and quantification of this compound even in highly complex biological matrices. nih.govnih.govnih.gov

For structural confirmation, high-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) is a technique where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides a structural fingerprint of the molecule, which is highly specific and can be used for unambiguous identification.

In quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are often employed. These are tandem MS techniques where specific precursor-to-product ion transitions are monitored, leading to very high sensitivity and selectivity, effectively filtering out background noise from the matrix. A sensitive mass spectrometry method for the simultaneous quantification of structurally similar compounds has been developed, demonstrating the power of this technique. nih.govnih.gov

Spectrophotometric and Spectroscopic Methods for Reaction Monitoring and Product Characterization

Spectrophotometric and spectroscopic methods are crucial for monitoring reactions involving this compound and for characterizing its structure.

UV-Visible Spectrophotometry: While this compound itself has a weak UV absorbance, spectrophotometry can be used to monitor reactions where a chromophoric product is formed or consumed. quora.com For instance, in an assay for formaldehyde (B43269) release, the reaction of the released formaldehyde with a chromogenic reagent can be followed spectrophotometrically. cdc.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, C=O (carboxyl), and C-N bonds, which can be used to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. ¹H and ¹³C NMR spectra of this compound would provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for an unambiguous confirmation of its structure.

These spectroscopic techniques, often used in conjunction, provide a comprehensive picture of the molecule and its transformations. grafiati.com

Electrochemical Methods for Detection and Reaction Kinetics Studies

Electrochemical methods offer a sensitive and often low-cost alternative for the detection and study of this compound. mdpi.com While direct electrochemical oxidation or reduction of this compound might be challenging, indirect methods can be developed. For example, an electrochemical sensor could be designed to detect formaldehyde released from this compound. nih.gov

Amperometry, voltammetry, and potentiometry are techniques that could be adapted for this purpose. semanticscholar.org For instance, a biosensor incorporating an enzyme that specifically reacts with this compound or one of its reaction products could be developed. mdpi.com The enzymatic reaction would produce an electroactive species that can be detected. Such sensors could be used to study the kinetics of formaldehyde release from this compound under different conditions. The development of electrochemical sensors for related compounds like sarcosine demonstrates the feasibility of this approach. mdpi.com

Development of Novel Assays for Formaldehyde Donor Activity in Research Settings

A key aspect of this compound research is its potential to act as a formaldehyde donor. Developing robust and sensitive assays to quantify this activity is crucial. Such assays would typically involve incubating this compound under specific conditions (e.g., varying pH, temperature, or in the presence of other molecules) and then measuring the amount of released formaldehyde.

Several well-established methods for formaldehyde detection can be adapted for this purpose:

Nash Assay: This is a classic colorimetric method based on the reaction of formaldehyde with acetylacetone (B45752) and ammonia (B1221849) to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine, which can be quantified spectrophotometrically. cdc.gov

Purpald Assay: This is another sensitive colorimetric method where formaldehyde reacts with the Purpald reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) in an alkaline solution to produce a purple-colored complex.

Fluorometric Assays: Highly sensitive assays using reagents like acetoacetanilide (B1666496) or Fluoral-P (N-acetyl-L-cysteine and o-phthalaldehyde) can be employed to detect low levels of formaldehyde release.

The development of such assays would enable researchers to screen for conditions that promote or inhibit formaldehyde release from this compound and to compare its formaldehyde-donating potential with other N-methylol compounds. atamanchemicals.com

Future Research Directions and Emerging Applications

Exploration of Hydroxymethylsarcosine in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions wikipedia.orgsupramolecularevans.com. These interactions drive the process of molecular self-assembly, where molecules spontaneously organize into well-defined structures nih.govnih.govresearchgate.netrsc.orgmedchemexpress.com. While the self-assembly behavior of this compound has not been specifically documented, the known behaviors of related N-methylglycine (sarcosine) derivatives offer a conceptual framework.

Amphiphilic derivatives of N-methylglycine have been shown to form various supramolecular assemblies, including nanofibers, microtubules, micelles, and vesicles, with the resulting morphology dependent on factors like pH and molecular structure (monomer vs. dimer) researchgate.net. It is plausible that this compound, with its additional hydroxyl group, could be chemically modified to create novel amphiphiles. The hydroxyl group could introduce additional hydrogen bonding capabilities, potentially leading to unique self-assembly patterns and the formation of novel biomaterials, such as hydrogels, with applications in tissue engineering and drug delivery nih.govnih.gov.

Future research could focus on synthesizing amphiphilic derivatives of this compound and characterizing their self-assembly in aqueous environments under various conditions.

Table 1: Potential Supramolecular Structures from this compound Derivatives

| Derivative Type | Potential Self-Assembled Structures | Driving Non-Covalent Interactions | Potential Applications |

|---|---|---|---|

| Amphiphilic Monomers | Micelles, Vesicles | Hydrophobic interactions, Hydrogen bonding | Drug delivery |

| Bolaamphiphiles | Nanofibers, Nanotubes | Hydrogen bonding, π-π stacking (if aromatic moieties are added) | Tissue engineering scaffolds |

This table is predictive and based on the behavior of related compounds, as direct experimental data for this compound is not currently available in published literature.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Advanced spectroscopic techniques are crucial for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates nih.govyoutube.comjascoinc.comyoutube.combath.ac.uk. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are powerful tools for this purpose nih.govwisdomlib.orgunizar-csic.esdicp.ac.cn.

Currently, there is no specific literature detailing the use of advanced spectroscopic probes to monitor reactions involving this compound. However, the principles of these techniques would be applicable. For instance, FTIR spectroscopy could be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups during the synthesis or modification of this compound youtube.comjascoinc.com. NMR spectroscopy could provide detailed structural information about intermediates and final products in solution bath.ac.uk.

Future research could involve developing and applying these advanced spectroscopic methods to study the kinetics and mechanisms of reactions where this compound is a reactant or product. This would be particularly valuable in optimizing synthetic routes or understanding its interactions in complex chemical or biological systems.

Table 2: Spectroscopic Techniques for Monitoring this compound Reactions

| Spectroscopic Technique | Information Provided | Potential Application in this compound Research |

|---|---|---|

| FTIR Spectroscopy | Changes in vibrational modes of functional groups. | Monitoring the conversion of functional groups during synthesis. |

| NMR Spectroscopy | Detailed molecular structure and environment of atoms. | Characterizing reaction intermediates and final products. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identifying products and byproducts in a reaction mixture. |

This table outlines the potential applicability of these techniques, as specific studies on this compound are not available.

Integration into Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry to produce complex molecules nih.govnih.govchemistryviews.orgbiorxiv.orgresearchgate.netnih.govmdpi.comrsc.org. This approach is particularly useful for the synthesis of non-canonical amino acids and their derivatives, often providing high stereoselectivity under mild reaction conditions nih.govnih.gov.

While there are no specific reports on the chemoenzymatic synthesis of this compound, the general strategies for synthesizing non-canonical amino acids could be adapted nih.gov. Enzymes such as transaminases, oxidases, and hydrolases are commonly used in these synthetic pathways nih.gov. A potential chemoenzymatic route to this compound could involve the enzymatic modification of a simpler precursor or the enzymatic resolution of a racemic mixture.

Future research in this area could focus on identifying or engineering enzymes capable of acting on sarcosine (B1681465) or related precursors to introduce the hydroxymethyl group with high selectivity. Such a development would provide a more sustainable and efficient method for producing this compound compared to purely chemical methods.

Computational Design of Novel this compound-Based Molecular Tools

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, allowing for the in-silico design and prediction of molecular properties ed.ac.ukoligofastx.comrsc.org. These methods can be used to explore the conformational landscape of a molecule, predict its interactions with biological targets, and guide the design of new molecules with desired functions researchgate.neted.ac.uknih.govrsc.orgnih.gov.

There is currently a lack of computational studies focused specifically on this compound. Future research could employ computational methods to explore several aspects of this molecule. For example, molecular dynamics simulations could be used to understand its conformational preferences and hydration properties researchgate.netnih.govrsc.orgnih.gov. Quantum mechanics calculations could provide insights into its electronic structure and reactivity.

Furthermore, computational approaches could be used to design novel molecular tools based on the this compound scaffold. This could involve designing peptides incorporating this compound to modulate their structure and function, or designing small molecules based on this scaffold as potential inhibitors or probes for biological targets.

Table 3: Potential Computational Studies on this compound

| Computational Method | Research Objective | Potential Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | To understand the conformational dynamics and interactions with solvent. | Preferred conformations, hydration shell structure, potential for self-assembly. |

| Quantum Mechanics (QM) Calculations | To determine electronic properties and reactivity. | Charge distribution, orbital energies, reaction mechanisms. |

| Molecular Docking | To predict binding modes and affinities to biological targets. | Identification of potential protein targets, design of inhibitors. |

This table represents potential research avenues, as specific computational studies on this compound have not been identified in the current literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.